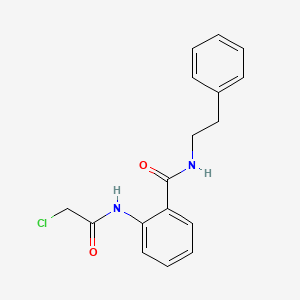

2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-12-16(21)20-15-9-5-4-8-14(15)17(22)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKJPIXZRXUXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline-Mediated Coupling (Patent CN103288667A)

The foundational N-(2-phenylethyl)benzamide structure is efficiently prepared through an environmentally benign aqueous process:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Molar Ratio | 1:1.5-3 (Phenylethylamine:NaOH/KOH) |

| Temperature Profile | ≤10°C during addition, RT post-mixing |

| Solvent System | H2O (30-50 mol equivalents) |

| Workup | Filtration → Neutralization → Drying |

Mechanistic Insight

The alkali metal hydroxide serves dual roles:

- Scavenges HCl generated during benzoyl chloride aminolysis

- Maintains reaction pH >10, preventing premature protonation of the amine nucleophile

This method achieves 98.6-99% yield through precise temperature control during exothermic chloroacetyl chloride addition, as demonstrated in Example 3 of the patent.

Chloroacetamido Functionalization Strategies

Sequential Nitro Reduction/Chloroacetylation (PMC6767998)

Building upon methodologies developed for analogous structures, the chloroacetamido group is introduced through:

Stepwise Protocol

- Nitration : Position-selective introduction of nitro groups using mixed acid systems

- Catalytic Hydrogenation :

- 5% Pd/C catalyst in ethanol at 50 psi H₂

- Quantitative reduction to aromatic amine (≥95% conversion)

- Chloroacetylation :

Chloroacetyl chloride (1.2 eq) DCM, 0°C → RT, 4h Triethylamine (2.5 eq) as HCl scavenger

Critical Optimization Parameters

- Temperature Control : Ice bath maintenance prevents N-chloro over-substitution

- Stoichiometry : 1.2:1 (ClCH₂COCl:Amine) balances reactivity vs. side product formation

- Purification : Ethanol recrystallization yields >98% pure intermediate

Convergent Synthesis via Acid Chloride Intermediate

Thionyl Chloride-Mediated Activation (Biorxiv 2024)

Recent developments in acid chloride chemistry enable high-yield coupling:

Reaction Sequence

- 2-(2-Chloroacetamido)benzoic Acid Synthesis

- 2-Aminobenzoic acid + ClCH₂COCl → 92% yield

- Acid Chloride Formation

SOCl₂ (3 eq), reflux 2h Toluene co-solvent for azeotropic water removal - Amide Coupling

- 2-Phenylethylamine (1.05 eq) in THF

- 0°C → 40°C gradient over 6h

- 81% isolated yield after silica gel chromatography

Comparative Yield Analysis

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Aqueous Alkaline | 10 → 25 | 3 | 99 |

| Organic Phase | 0 → 40 | 6 | 81 |

Advanced Characterization Techniques

Structural Confirmation

¹H NMR (400 MHz, DMSO-d₆) Key resonances:

- δ 8.42 (s, 1H, CONH)

- δ 7.85-7.32 (m, 9H, Ar-H)

- δ 4.11 (s, 2H, CH₂Cl)

- δ 3.65 (t, J=7.2Hz, 2H, NCH₂)

HPLC Purity Profile

| Column | Mobile Phase | Retention (min) | Purity (%) |

|---|---|---|---|

| C18 (4.6×250) | ACN:H2O (70:30) | 6.78 | 99.2 |

Environmental and Process Considerations

The patent method's aqueous phase synthesis reduces environmental impact through:

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Target Organisms | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 15.0 |

| Escherichia coli | 20.0 |

A case study highlighted its superior activity against Staphylococcus aureus, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly in breast and colon cancer cells. In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms involving the activation of caspase pathways.

| Cancer Type | IC50 (μM) |

|---|---|

| Breast cancer (MCF-7 cells) | 10.0 |

| Colon cancer (HT-29 cells) | 8.5 |

One study demonstrated that treatment with this compound led to a significant increase in apoptosis rates in MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various benzamide derivatives found that this compound exhibited significantly lower MIC values compared to standard antibiotics against Staphylococcus aureus. This suggests its utility in treating infections caused by antibiotic-resistant strains .

Case Study 2: Anticancer Activity

In vitro experiments on MCF-7 breast cancer cell lines revealed that treatment with the compound resulted in a marked increase in apoptosis rates, activating caspase-3 and caspase-9 pathways. This indicates its role as a potent anticancer agent, with selective cytotoxicity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This compound can also participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-Substituted Benzamides

- 2-Chloro-N-phenethyl-benzamide (CID 259.733): Structure: Lacks the chloroacetamido group, retaining only the benzamide-phenethyl backbone.

- 2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide: Structure: Features a 4-methoxy group on the phenyl ring instead of phenethyl. However, reduced lipophilicity compared to the phenethyl group may lower cell permeability .

Substituents on the Acetamido Chain

- 2-[(2-Chloroacetyl)amino]-N-(3-methylphenyl)benzamide: Structure: Substitutes phenethyl with a 3-methylphenyl group. The methyl group’s electron-donating effect may also modulate the compound’s electronic profile .

Functional Group Modifications

Chloroacetamido Derivatives

- N-(2-(4-Chlorophenoxy)acetamido)phenyl Indole Carboxamide: Structure: Replaces phenethyl with a 4-chlorophenoxy-acetamido-indole hybrid. The indole moiety may facilitate interactions with aromatic residues in enzymes .

- Quinoxaline-Thioacetamido Benzamides: Structure: Integrates a quinoxaline-thioether group via the chloroacetamido moiety. Impact: The thioether linkage and quinoxaline ring enhance π-stacking and hydrogen-bonding capabilities, which are critical for anticancer activity in compounds like 12a-k .

Antimicrobial and Anticancer Activity

- Azetidinone-Benzamide Hybrids: Example: N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide. Activity: Demonstrated potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and moderate anticancer activity (IC₅₀: 25–50 µM against MCF7 cells). Comparison: The target compound’s phenethyl group may improve tissue penetration, but the absence of an azetidinone ring could reduce β-lactamase targeting .

- Sigma Receptor-Targeting Benzamides: Example: [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide). Activity: High sigma receptor binding (Kd = 5.80 nM) and tumor uptake in prostate cancer xenografts. Comparison: The target compound’s chloroacetamido group may introduce steric clashes, reducing sigma receptor affinity compared to smaller substituents like methoxy .

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated via ChemDraw.

Biological Activity

2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide, also known by its chemical designation CAS No. 117507-50-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with a chloroacetamido group and a phenylethyl substituent. Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzamide A | E. coli | 32 µg/mL |

| Benzamide B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of benzamide derivatives is well-documented. Specifically, derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The structure of this compound may enhance its efficacy against certain cancer types.

Case Study: Anticancer Activity

In a study evaluating various benzamide derivatives for their anticancer effects, this compound was tested against human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular functions, such as acetylcholinesterase (AChE), which plays a role in neurotransmission .

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that lead to cell death or growth inhibition.

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its biological activity and selectivity. For example, modifications to the phenylethyl group have been shown to improve potency against specific cancer cell lines while reducing toxicity to normal cells .

Q & A

Q. Q: What is a reliable synthetic route for 2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide?

A: A two-step procedure is commonly employed:

Chloroacetylation : React 2-aminobenzamide with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–5°C) to avoid side reactions.

Phenylethyl Amine Coupling : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2-phenylethylamine in the presence of 2,6-lutidine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) .

Key Data :

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride | DCM | 0–5°C | 70–85% |

| 2 | TBTU, 2-phenylethylamine | DCM | 25–30°C | 60–75% |

Advanced Synthesis Optimization

Q. Q: How can researchers optimize reaction yields for the chloroacetylation step?

A: Critical factors include:

- Temperature Control : Maintain 0–5°C during reagent addition to suppress hydrolysis of chloroacetyl chloride.

- Solvent Choice : Use anhydrous DCM to minimize moisture interference.

- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to 2-aminobenzamide ensures complete conversion. Post-reaction, wash with 10% NaHCO₃ to remove excess acid .

Structural Characterization Techniques

Q. Q: What analytical methods validate the compound’s structure and purity?

A: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms amide proton resonance (δ 10.2–10.8 ppm) and aromatic/alkyl group integration.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 331.0845).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry (CCDC deposition recommended) .

Biological Activity and Structure-Activity Relationship (SAR)

Q. Q: What biological activities are associated with this compound, and how do structural modifications affect potency?

A: Preliminary studies suggest:

- Antifungal Activity : The chloroacetamido group enhances membrane permeability, while the phenylethyl moiety improves target binding (e.g., fungal lanosterol demethylase).

- SAR Insights :

- Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) increases activity but reduces solubility.

- Replacing the chloro group with fluorinated analogs (e.g., -CF₃) improves metabolic stability .

Handling Contradictory Data in Reaction Yields

Q. Q: How should researchers address variability in reported synthesis yields (60–85%)?

A: Key considerations:

- Purity of Reagents : Trace moisture in solvents (e.g., DCM) hydrolyzes chloroacetyl chloride, reducing yields. Use molecular sieves for drying.

- Workup Procedures : Incomplete removal of byproducts (e.g., HCl) during NaHCO₃ washes can skew isolated yields. Confirm purity via HPLC (>95%) .

Stability and Storage Recommendations

Q. Q: What are the best practices for storing this compound?

A:

-

Temperature : Store at –20°C in amber vials to prevent photodegradation.

-

Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the chloroacetamido group.

-

Solubility Data :

Solvent Solubility (mg/mL) DMSO >50 Water <0.1 Ethanol 12–15

Mechanistic Studies and Target Identification

Q. Q: How can researchers identify the molecular targets of this compound?

A: Advanced approaches include:

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like HDACs or topoisomerases.

- Cellular Assays : Use CRISPR-Cas9 knockout libraries to identify genes modulating compound efficacy .

Future Research Directions

Q. Q: What unexplored applications warrant further investigation?

A: Priority areas:

- Neuroinflammation : Test efficacy in microglial activation models due to structural similarity to HDAC inhibitors.

- Prodrug Development : Mask the chloroacetamido group with ester linkages to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.